molecular formula C23H30BNO3 B2693777 4-tert-butyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide CAS No. 1872388-26-5

4-tert-butyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

Cat. No.: B2693777
CAS No.: 1872388-26-5
M. Wt: 379.31
InChI Key: RJOFUMDOQVNIHQ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a complex organic compound featuring a tert-butyl group, a benzamide moiety, and a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide typically involves multiple steps:

    Formation of the Dioxaborolane Ring: This step involves the reaction of a boronic acid derivative with pinacol to form the dioxaborolane ring. The reaction is usually carried out under anhydrous conditions with a suitable catalyst.

    Coupling Reaction: The dioxaborolane intermediate is then coupled with a halogenated benzene derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a base, such as potassium carbonate, and is typically performed in an organic solvent like toluene or DMF.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction. This can be achieved by reacting the coupled product with tert-butylamine in the presence of a coupling agent like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction: Reduction reactions can target the benzamide moiety, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

    Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Its dioxaborolane ring is particularly useful in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology

The compound’s structural features make it a candidate for biological studies, particularly in the development of enzyme inhibitors or receptor modulators. Its benzamide moiety is known to interact with various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The benzamide group is a common pharmacophore in drug design, contributing to the compound’s bioactivity.

Industry

In materials science, the compound can be used in the synthesis of polymers and advanced materials. Its unique structural features impart desirable properties such as thermal stability and rigidity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The benzamide moiety can form hydrogen bonds with amino acid residues in proteins, influencing their activity. The dioxaborolane ring can participate in covalent bonding with nucleophilic sites, further modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzoate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

Compared to similar compounds, 4-tert-butyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide stands out due to its benzamide moiety, which imparts unique biological activity and chemical reactivity. The presence of both the tert-butyl group and the dioxaborolane ring further enhances its versatility in synthetic applications.

Properties

IUPAC Name

4-tert-butyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30BNO3/c1-21(2,3)17-10-8-16(9-11-17)20(26)25-19-14-12-18(13-15-19)24-27-22(4,5)23(6,7)28-24/h8-15H,1-7H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOFUMDOQVNIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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